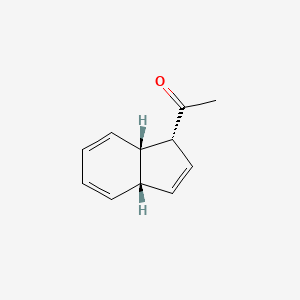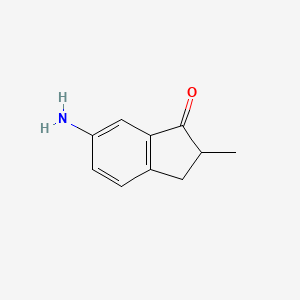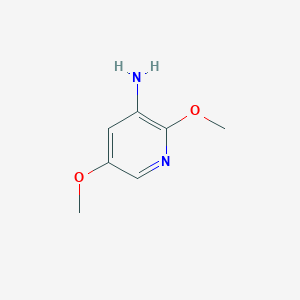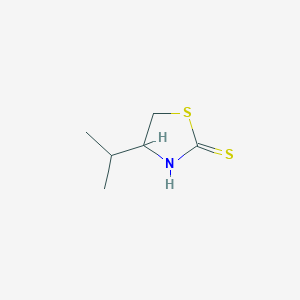![molecular formula C6H6N2O3 B11918420 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused furan and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and yields . These methods are favored for their efficiency and ability to produce high-purity products with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenated reagents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrazole ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid include:
Pyrano[2,3-c]pyrazole derivatives: These compounds also feature a fused pyrazole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share structural similarities and are also studied for their diverse biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its fused furan-pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and can lead to the development of novel therapeutic agents and materials .
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-5-3(7-8-4)1-2-11-5/h1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
OYBLGJJZUPBHEJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(NN=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)





![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)



